molecular formula C10H9NO B8430790 4-Oxiranylmethyl benzonitrile

4-Oxiranylmethyl benzonitrile

Cat. No.: B8430790
M. Wt: 159.18 g/mol
InChI Key: LFWDBCVBLPMMSV-UHFFFAOYSA-N
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Description

4-Oxiranylmethyl benzonitrile (C₁₀H₉NO) is a benzonitrile derivative featuring an oxirane (epoxide) group attached via a methyl linker at the para position of the benzene ring. The oxirane moiety introduces unique reactivity due to its strained three-membered ring and electrophilic nature, making the compound valuable in synthetic chemistry, particularly as an intermediate for epoxy curing agents, pharmaceuticals, or agrochemicals . While direct references to this specific compound are absent in the provided evidence, structurally analogous benzonitrile derivatives (e.g., bromo-, methoxy-, or imidazole-substituted variants) highlight the influence of substituents on electronic, steric, and functional properties .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-(oxiran-2-ylmethyl)benzonitrile

InChI

InChI=1S/C10H9NO/c11-6-9-3-1-8(2-4-9)5-10-7-12-10/h1-4,10H,5,7H2

InChI Key

LFWDBCVBLPMMSV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Chemical Reactions Analysis

Epoxide Reactivity

The oxirane group is highly reactive due to its strained three-membered ring, enabling nucleophilic ring-opening reactions. Common nucleophiles (e.g., amines, alcohols, Grignard reagents) attack the electrophilic carbons, leading to diverse products. For example:

  • Hydrolysis : Epoxides react with water under acidic or basic conditions to form diols.

  • Ammonolysis : Reaction with ammonia or amines yields amino alcohols.

  • Grignard Reagents : Alkyl or aryl magnesium halides open the epoxide, forming alcohols after workup.

While no direct studies on 4-oxiranylmethyl benzonitrile were found, analogous epoxide-containing compounds (e.g., tris(oxiranylmethyl) benzene derivatives ) undergo similar transformations, suggesting potential reaction pathways.

Nitrile Reactivity

The nitrile group participates in reactions such as:

Hydrogenation

Benzonitrile derivatives are hydrogenated to primary amines (e.g., benzylamine) over Pd catalysts. Further hydrogenolysis can yield hydrocarbons like toluene ( ):

Ar–CNH2/PdAr–CH2NH2H2/PdAr–CH3+NH3\text{Ar–CN} \xrightarrow{\text{H}_2/\text{Pd}} \text{Ar–CH}_2\text{NH}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{Ar–CH}_3 + \text{NH}_3

Nucleophilic Addition

Nitriles react with hydroxylamine to form amidoximes, which dehydrate to nitriles under acidic conditions ( ).

Interplay of Functional Groups

The coexistence of epoxide and nitrile groups in this compound may lead to competitive or sequential reactions:

  • Selective Reduction : Catalytic hydrogenation could target the nitrile without opening the epoxide, depending on conditions.

  • Cascade Reactions : Epoxide ring-opening followed by nitrile transformation (or vice versa) might yield complex heterocycles, as seen in studies of substituted benzonitriles ( ).

Key Research Gaps

The provided sources lack direct experimental data on this compound’s reactions. Future studies could explore:

  • Kinetic Studies : Competing reaction pathways under varying conditions.

  • Catalytic Systems : Optimizing selectivity for nitrile vs. epoxide transformations.

  • Applications : Leveraging its dual functionality in pharmaceuticals or polymers.

General Reaction Pathways

Reaction TypeReagents/ConditionsExpected Products
Epoxide ring-openingH2_2O (acidic/basic)Vicinal diol
R–MgX (Grignard)Substituted alcohol
Nitrile hydrogenationH2_2, Pd/CBenzylamine → Toluene
Nitrile hydrolysisH2_2O, H+^+/OH^-Carboxylic acid/amide

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Structural and Electronic Properties

The oxirane group in 4-Oxiranylmethyl benzonitrile imparts distinct electronic effects compared to other substituents:

  • Electron-Withdrawing vs. Electron-Donating Groups : The oxirane’s electronegative oxygen atoms create a polarizable environment, enhancing electrophilicity at the nitrile group. This contrasts with electron-donating groups like methoxy (-OCH₃), which increase resonance stabilization of the aromatic ring .
  • Steric Effects : The oxirane’s methyl linker introduces moderate steric hindrance, similar to bulky substituents like bromine or imidazole rings in derivatives such as 4-(4-bromo-1-methylimidazol-5-yl)benzonitrile .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
This compound Oxirane-methyl (-CH₂-C₂H₃O) 159.18 High polarity, reactive epoxide ring, potential for nucleophilic ring-opening
4-Bromobenzonitrile Bromo (-Br) 182.02 High density (1.51 g/cm³), low solubility in water, inert to nucleophiles
4-Methoxybenzonitrile Methoxy (-OCH₃) 133.15 Enhanced resonance stabilization, moderate solubility in polar solvents
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Ethynyl-oxazole 297.31 Extended π-conjugation, high nonlinear optical activity (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹)

Key Research Findings

Reactivity in Solvents : Benzonitrile derivatives exhibit solvent-dependent reaction kinetics. For example, coupling reactions of 4-bromo derivatives proceed efficiently in polar aprotic solvents like DMF . The oxirane group’s polarity may similarly favor such environments.

Thermal Stability : Benzonitrile derivatives generally resist pyrolysis (< 300°C), but the oxirane’s strain could lower thermal stability compared to nitro or methoxy analogs .

Q & A

Q. What are effective strategies for optimizing the synthesis of 4-Oxiranylmethyl benzonitrile to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to stabilize the oxirane (epoxide) ring, which is prone to ring-opening reactions. Use inert solvents like tetrahydrofuran (THF) or dichloromethane to minimize side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) can isolate the product from byproducts like diols formed via epoxide hydrolysis. Validate purity using HPLC with a polar stationary phase (e.g., C18 column) and UV detection at λ ≈ 220 nm (aromatic π→π* transitions) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR : Use 1^1H NMR to confirm the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and oxirane methylene protons (δ 3.0–4.0 ppm). 13^{13}C NMR resolves the nitrile carbon (δ ~115 ppm) and epoxide carbons (δ ~45–55 ppm).
  • IR : Identify the nitrile stretch (~2240 cm1^{-1}) and epoxide C-O-C asymmetric stretch (~1250 cm1^{-1}).
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., epoxide ring conformation) via single-crystal analysis, as demonstrated for structurally similar quinolyloxymethyl benzonitrile derivatives .
    Note: Commercial suppliers often lack analytical data; independent validation is critical .

Q. How can researchers mitigate instability issues during storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent moisture-induced epoxide ring-opening. Use amber vials to minimize photodegradation. Periodically assess stability via TLC or HPLC to detect degradation products like 4-(dihydroxymethyl)benzonitrile .

Advanced Research Questions

Q. How should researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Cross-validate computational models (e.g., DFT calculations for epoxide ring strain) with kinetic studies. For example, compare predicted activation energies for ring-opening reactions with experimental Arrhenius plots. If contradictions persist, re-examine solvent effects or implicit solvation models in simulations. Use high-throughput screening to test reaction outcomes under varied conditions .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound derivatives?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., bioactivity of derivatives). Adjust p-values to account for family-wise error rates in large datasets. Use tools like R/Bioconductor packages for rigorous multiplicity correction .

Q. How can researchers design experiments to probe the stereoelectronic effects of the oxirane ring in this compound?

  • Methodological Answer :
  • Synthesize stereoisomers (e.g., cis/trans epoxides) and compare their reactivity in nucleophilic ring-opening reactions (e.g., with Grignard reagents).
  • Use Hammett substituent constants to correlate electronic effects of benzonitrile substituents with reaction rates.
  • Monitor intermediate stabilization via in situ FTIR or Raman spectroscopy .

Data Contradiction and Reproducibility

Q. How to address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement stringent quality control:
  • Track impurities via LC-MS and assign structures using fragmentation patterns.
  • Use internal standards (e.g., deuterated analogs) to normalize analytical data.
  • Document all synthetic steps in compliance with PRISMA guidelines for systematic reporting, including raw data repositories .

Q. What steps ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer : Pre-activate catalysts (e.g., Pd/C or chiral Lewis acids) under standardized conditions. Report turnover numbers (TON) and frequencies (TOF) with error margins. Share datasets in open-access platforms (e.g., Zenodo) to enable meta-analyses .

Safety and Handling

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, face shields) to avoid exposure to nitrile vapors.
  • Neutralize waste with dilute sodium hypochlorite (NaOCl) to degrade cyanide byproducts.
  • Refer to SDS guidelines for emergency measures (e.g., eye irrigation with saline for 15 minutes) .

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